Benzyl 3-(Boc-amino)propanoate

Peptide Synthesis Handling Formulation

Benzyl 3-(Boc-amino)propanoate (also known as Boc-β-alanine benzyl ester or Boc-β-Ala-OBn) is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol. It features a tert-butoxycarbonyl (Boc) protected amino group and a benzyl ester-protected carboxyl group, making it a valuable intermediate in peptide synthesis and organic chemistry.

Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33
CAS No. 88574-54-3
Cat. No. B1145060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(Boc-amino)propanoate
CAS88574-54-3
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-β-Alanine Phenylmethyl Ester
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-(Boc-amino)propanoate (CAS 88574-54-3): A Protected β-Alanine Building Block for Orthogonal Peptide Synthesis


Benzyl 3-(Boc-amino)propanoate (also known as Boc-β-alanine benzyl ester or Boc-β-Ala-OBn) is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It features a tert-butoxycarbonyl (Boc) protected amino group and a benzyl ester-protected carboxyl group, making it a valuable intermediate in peptide synthesis and organic chemistry . The compound is typically supplied as a colorless to pale-yellow oil with a purity of ≥95%, and it is soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate .

Why Benzyl 3-(Boc-amino)propanoate Cannot Be Replaced by Unprotected β-Alanine or Other Ester Analogs in Orthogonal Synthetic Routes


Generic substitution of Benzyl 3-(Boc-amino)propanoate with unprotected β-alanine or other ester derivatives (e.g., methyl or ethyl esters) fails due to critical differences in physical state, deprotection orthogonality, and solubility. Unprotected β-alanine lacks the Boc group necessary for selective amine protection during peptide coupling, while the free acid form (Boc-β-Ala-OH) is a solid with a melting point of 76–79 °C , which can complicate handling and dissolution compared to the liquid benzyl ester . Methyl and ethyl esters, though often liquid, require basic hydrolysis for deprotection, a condition incompatible with base-sensitive substrates or protecting groups. The benzyl ester, in contrast, can be cleaved by mild hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to the acid-labile Boc group [1]. This orthogonality is essential for stepwise peptide assembly and complex molecule synthesis, where selective deprotection is paramount [1].

Quantitative Evidence for Benzyl 3-(Boc-amino)propanoate: Head-to-Head Comparisons with Key Analogs


Physical State Differentiation: Benzyl Ester is an Oil, Whereas the Free Acid is a Solid

Benzyl 3-(Boc-amino)propanoate is a colorless to pale-yellow oil at room temperature . In contrast, the corresponding free acid, Boc-β-alanine (CAS 3303-84-2), is a solid with a melting point of 76–79 °C . This difference in physical state directly impacts laboratory handling: the liquid benzyl ester can be dispensed by volume and dissolves rapidly in organic solvents, whereas the solid free acid requires weighing and may necessitate additional solubilization steps.

Peptide Synthesis Handling Formulation

Orthogonal Deprotection Capability: Benzyl Ester Enables Selective Hydrogenolysis vs. Base-Labile Esters

The benzyl ester group in Benzyl 3-(Boc-amino)propanoate can be selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) without affecting the acid-labile Boc group [1]. In contrast, methyl and ethyl esters of β-alanine derivatives require saponification under basic conditions (e.g., NaOH, LiOH), which can lead to side reactions or premature Boc deprotection . This orthogonality is a key advantage in multi-step syntheses where the carboxyl group must be unmasked in the presence of an acid-sensitive amine protecting group.

Peptide Synthesis Protecting Groups Orthogonality

Solubility Profile: Benzyl Ester Exhibits High Solubility in Chloroform, DCM, and Ethyl Acetate

Benzyl 3-(Boc-amino)propanoate is soluble in chloroform, dichloromethane (DCM), and ethyl acetate . While the free acid Boc-β-alanine is also soluble in many organic solvents, the benzyl ester's enhanced lipophilicity (calculated logP ≈ 3.1) facilitates extraction and chromatographic purification. Comparative solubility data for methyl and ethyl esters are not directly available, but the benzyl ester's higher molecular weight and aromatic character are known to improve retention in reversed-phase HPLC and silica gel chromatography .

Solubility Organic Synthesis Chromatography

Optimal Application Scenarios for Benzyl 3-(Boc-amino)propanoate Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal C-Terminal Deprotection

In Boc-based SPPS, Benzyl 3-(Boc-amino)propanoate serves as a C-terminal building block. The benzyl ester remains intact during repetitive TFA-mediated Boc deprotection cycles and is finally cleaved by hydrogenolysis after peptide assembly, allowing selective liberation of the C-terminus without affecting acid-labile side-chain protecting groups . This orthogonality is essential for synthesizing peptides with sensitive functionalities.

Synthesis of β-Peptides and Peptidomimetics with Base-Sensitive Moieties

The benzyl ester's compatibility with hydrogenolytic cleavage makes it the preferred protecting group for β-alanine residues in the synthesis of β-peptides and peptidomimetics that contain base-sensitive groups (e.g., esters, certain amides). The use of methyl or ethyl esters would necessitate basic hydrolysis, risking decomposition of the target molecule .

Automated Liquid-Handling Synthesis Platforms

The liquid physical state of Benzyl 3-(Boc-amino)propanoate facilitates precise volumetric dispensing in automated peptide synthesizers and high-throughput experimentation systems. This contrasts with solid Boc-β-alanine, which requires manual weighing and dissolution, potentially introducing variability and reducing throughput .

Preparation of Labeled β-Alanine Derivatives for Metabolic Studies

Benzyl 3-(Boc-amino)propanoate is a key intermediate in the synthesis of labeled 3-aminoisobutyric acid (A611587), a compound used in metabolic and pharmacokinetic studies. The orthogonal protecting groups allow for selective introduction of isotopic labels (e.g., ¹³C, ¹⁵N) at specific positions without scrambling [1].

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